molecular formula C20H17Cl2N3O2S2 B10871681 N-(3-chloro-2-methylphenyl)-2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

N-(3-chloro-2-methylphenyl)-2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B10871681
M. Wt: 466.4 g/mol
InChI Key: LXSXQXVAMCCNOD-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes chlorinated phenyl groups and sulfur-containing pyrimidinyl moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the chlorination of 2-methylphenyl compounds, followed by the introduction of sulfur-containing groups through nucleophilic substitution reactions. The final steps often involve the formation of the pyrimidinyl ring and the acetamide linkage under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can enhance efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves the replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic uses, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-CHLORO-2-METHYLPHENYL)-2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
  • **N-(3-CHLORO-2-METHYLPHENYL)-2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

Uniqueness

This compound stands out due to its unique combination of chlorinated phenyl groups and sulfur-containing pyrimidinyl moieties

Properties

Molecular Formula

C20H17Cl2N3O2S2

Molecular Weight

466.4 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[4-[(4-chlorophenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H17Cl2N3O2S2/c1-12-16(22)3-2-4-17(12)24-19(27)11-29-20-23-14(9-18(26)25-20)10-28-15-7-5-13(21)6-8-15/h2-9H,10-11H2,1H3,(H,24,27)(H,23,25,26)

InChI Key

LXSXQXVAMCCNOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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